molecular formula C12H13Cl2NO3 B1437076 Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate CAS No. 1217706-55-2

Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B1437076
CAS No.: 1217706-55-2
M. Wt: 290.14 g/mol
InChI Key: CRGZQEXVWHUMQC-WPRPVWTQSA-N
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Description

Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate is a chemical compound that belongs to the class of pyrrolidinecarboxylates This compound is characterized by the presence of a pyrrolidine ring substituted with a 2,4-dichlorophenoxy group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate typically involves the reaction of 2,4-dichlorophenol with a suitable pyrrolidine derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy group. The resulting intermediate is then esterified with methanol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted phenoxy derivatives.

Scientific Research Applications

Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate: can be compared with other pyrrolidinecarboxylates and phenoxy derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl (2S,4S)-4-(2,4-dichlorophenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO3/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(13)4-9(11)14/h2-4,8,10,15H,5-6H2,1H3/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGZQEXVWHUMQC-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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